2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 118000-56-9
VCID: VC21460180
InChI: InChI=1S/C13H8BrN3O2/c14-10-3-1-9(2-4-10)12-8-16-7-11(17(18)19)5-6-13(16)15-12/h1-8H
SMILES: C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[N+](=O)[O-])Br
Molecular Formula: C13H8BrN3O2
Molecular Weight: 318.12g/mol

2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine

CAS No.: 118000-56-9

Cat. No.: VC21460180

Molecular Formula: C13H8BrN3O2

Molecular Weight: 318.12g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine - 118000-56-9

Specification

CAS No. 118000-56-9
Molecular Formula C13H8BrN3O2
Molecular Weight 318.12g/mol
IUPAC Name 2-(4-bromophenyl)-6-nitroimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C13H8BrN3O2/c14-10-3-1-9(2-4-10)12-8-16-7-11(17(18)19)5-6-13(16)15-12/h1-8H
Standard InChI Key OYPAQDHUSQPOCF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[N+](=O)[O-])Br
Canonical SMILES C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[N+](=O)[O-])Br

Introduction

Chemical Structure and Properties of 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine

Structural Characteristics

2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine features a distinctive molecular architecture with three key components:

  • An imidazo[1,2-a]pyridine core structure

  • A 4-bromophenyl substituent at position 2

  • A nitro group at position 6 of the pyridine ring

This compound belongs to a broader class of 2-arylimidazo[1,2-a]pyridines, which typically exhibit planarity between the aryl substituent and the heterocyclic core. Based on crystallographic studies of related compounds, we can anticipate that 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine likely maintains a near-planar conformation between the bromophenyl ring and the imidazo[1,2-a]pyridine system, with a dihedral angle potentially in the range of 0.7 to 12.5° .

Synthetic Methodologies

General Synthetic Routes to Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridines, including 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine, typically follows established protocols that have been refined to improve yields and simplify procedures. The primary synthetic route involves the reaction of 2-aminopyridines with α-bromoketones or directly with ketones in the presence of appropriate catalysts .

One of the most efficient methods documented in the literature is the one-pot synthesis using 2-aminopyridines and acetophenones in the presence of iodine and ionic liquid catalysts. This ultrasound-assisted method provides several advantages over conventional approaches, including higher yields, shorter reaction times, and simplified workup procedures .

Specific Synthesis of Bromophenyl Derivatives

For the synthesis of bromophenyl-substituted imidazo[1,2-a]pyridines specifically, research has demonstrated successful routes using 4-bromoacetophenone as the starting material. As reported in the literature, 2-(4-Bromophenyl)imidazo[1,2-a]pyridine can be synthesized with good yields (approximately 73%) under optimized conditions .

The synthesis typically follows this general reaction pathway:

  • Reaction of 4-bromoacetophenone with iodine to form an α-iodoketone intermediate

  • Subsequent reaction with the appropriate 2-aminopyridine derivative

  • Cyclization to form the imidazo[1,2-a]pyridine ring system

  • Post-treatment with a suitable base to obtain the pure product

For the specific synthesis of 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine, a 2-amino-5-nitropyridine would be required as the starting material to introduce the nitro group at position 6 of the final product.

Optimized Reaction Conditions

Table 1 presents typical reaction conditions for the synthesis of bromophenyl-substituted imidazo[1,2-a]pyridines based on published methodologies:

ParameterConditionNotes
Reaction Components4-Bromoacetophenone:2-aminopyridine:Iodine:[BMIM]BF₄Molar ratio 1:2.3:1.2:0.2
Reaction EnvironmentUltrasonic irradiation30-35°C
Reaction Time2-3 hoursDepending on substituents
Post-treatmentK₂CO₃ (4 equiv.)Ultrasonic, 40-45°C, 20 min
PurificationColumn chromatographyHexane:Ethyl acetate gradient
Typical Yield73-82%For bromophenyl derivatives

This synthetic approach represents an improvement over conventional methods that often require high reaction temperatures, extended reaction times, and tedious workup procedures .

Structural Analysis and Characterization

Torsion Angles and Molecular Conformation

Table 2 presents typical torsion angles and dihedral angles observed in related 2-arylimidazo[1,2-a]pyridine compounds, which can provide insight into the likely conformation of 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine:

ParameterTypical RangeExpected Value for Target Compound
Torsion Angle (C1-C7-C8-C9)-3.4° to 7.1°Approximately 0-7°
Dihedral Angle (imidazopyridine/phenyl)0.0° to 12.44°Approximately 3-6°
Br-C Bond Length1.880-1.886 ÅApproximately 1.88 Å
N=C Bond (in imidazole ring)Slightly longer than standard-

The molecular planarity is a significant feature that would influence the compound's crystal packing, electronic properties, and potential intermolecular interactions in solid-state and solution .

Spectroscopic Characterization

The spectroscopic profile of 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine would likely include:

  • ¹H NMR signals for the aromatic protons of both the bromophenyl group and the imidazo[1,2-a]pyridine core

  • Characteristic signals in the 7.3-8.9 ppm range, with specific patterns for the 4-bromophenyl moiety (typically appearing as two sets of doublets)

  • A singlet signal for the imidazole ring proton around 8.3-8.4 ppm

  • IR absorption bands for the nitro group (approximately 1520-1350 cm⁻¹ for asymmetric and symmetric stretching)

  • UV-Vis absorption maxima influenced by the extended conjugation and the presence of both electron-withdrawing groups (nitro and bromo)

Structure-Property Relationships

Electronic Effects of Substituents

The presence of both the 4-bromophenyl and 6-nitro substituents would have significant effects on the electronic properties of the imidazo[1,2-a]pyridine core. The nitro group, being strongly electron-withdrawing, would decrease electron density in the pyridine ring, while the bromine atom on the phenyl ring would exert both inductive (electron-withdrawing) and resonance (electron-donating) effects.

These electronic effects would influence:

  • The compound's reactivity in various chemical transformations

  • The distribution of electron density across the molecular framework

  • The compound's interaction with potential biological targets

  • Photophysical properties including absorption and emission characteristics

Comparison with Related Derivatives

Table 3 presents a comparison of structural features among various imidazo[1,2-a]pyridine derivatives, highlighting the position of our target compound within this chemical family:

CompoundSubstituent at Position 2Substituent at Position 6Dihedral AngleReference
2-(4-Bromophenyl)imidazo[1,2-a]pyridine4-BromophenylH3.6-5.7°
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine4-BromophenylBr0.62°
2-(4-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine4-BromophenylMethoxyNot reported
2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine4-BromophenylNitroEstimated 0-6°-

This comparison illustrates how various substituents at position 6 can modify the structural characteristics of these compounds while maintaining the core framework and the 4-bromophenyl substituent at position 2 .

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